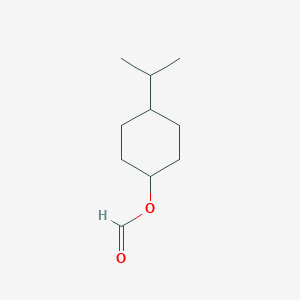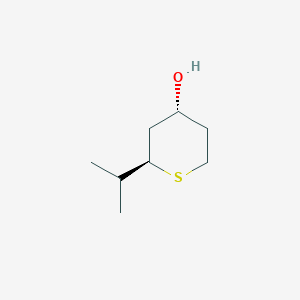![molecular formula C17H24N2O4Si B13799894 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique structure and properties. This compound is characterized by a pyrimidinetrione core with various substituents, including dimethyl, phenyl, and trimethylsiloxy groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinetrione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the trimethylsiloxy group, resulting in different chemical properties.
1,3-Dimethyl-5-(trimethylsiloxy)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the phenyl group, affecting its reactivity and applications.
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinedione: Different oxidation state, leading to distinct chemical behavior.
Uniqueness
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of both phenyl and trimethylsiloxy groups, which confer specific chemical properties and reactivity. This combination of substituents makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C17H24N2O4Si |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1,3-dimethyl-5-phenyl-5-(1-trimethylsilyloxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H24N2O4Si/c1-12(23-24(4,5)6)17(13-10-8-7-9-11-13)14(20)18(2)16(22)19(3)15(17)21/h7-12H,1-6H3 |
InChI-Schlüssel |
SBHZFXVJMFKEOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


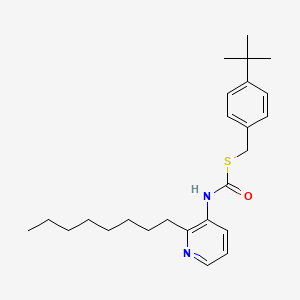
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

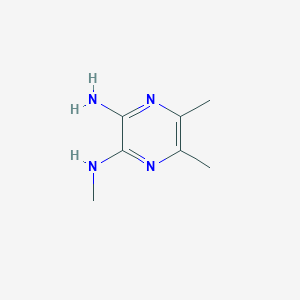
![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
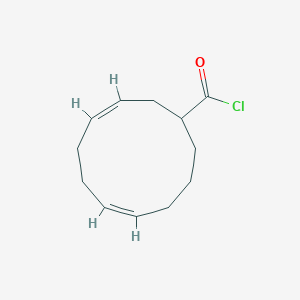
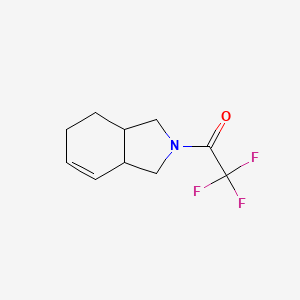

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
